2-Ethyl-2,4-dimethylhexanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2,4-dimethylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-8(3)7-10(4,6-2)9(11)12/h8H,5-7H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLXSGOBZUKXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)(CC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Catalytic Pathways
Strategies for the Construction of Substituted Hexanoic Acid Skeletons
The creation of the core structure of substituted hexanoic acids can be achieved through several fundamental carbon-carbon bond-forming reactions.
A primary route for synthesizing branched-chain carboxylic acids is through an aldol (B89426) condensation followed by an oxidation step. This strategy is analogous to the industrial production of 2-ethylhexanoic acid, which begins with the self-condensation of n-butyraldehyde. intratec.us The aldol reaction involves the dimerization of an aldehyde or ketone to form a β-hydroxy carbonyl compound. libretexts.org This intermediate can then be dehydrated to yield an α,β-unsaturated carbonyl compound. tcu.edumasterorganicchemistry.com
For a molecule like 2-Ethyl-2,4-dimethylhexanoic acid, a crossed aldol condensation between two different carbonyl compounds would be necessary. libretexts.orgwikipedia.org For instance, the enolate of butan-2-one could react with 2-methylpropanal. The success of such mixed reactions often depends on carefully chosen conditions to favor the desired cross-product over self-condensation products. youtube.com One reactant might be non-enolizable, or a pre-formed lithium enolate using a strong, bulky base like lithium diisopropylamide (LDA) could be employed to ensure directed reactivity. masterorganicchemistry.comyoutube.com The resulting α,β-unsaturated ketone could then undergo further modifications before the final oxidation of a related aldehyde to the carboxylic acid. The oxidation of the intermediate aldehyde to the carboxylic acid can be achieved using various oxidizing agents, with modern methods favoring catalytic and greener approaches. intratec.usgoogle.com
Organometallic reagents provide a powerful and direct method for forming carboxylic acids. The most common approach involves the carbonation of a Grignard or organolithium reagent. This process begins with an appropriate alkyl halide, which is reacted with magnesium or lithium metal to form the organometallic compound. This potent nucleophile then reacts with carbon dioxide in an acid-base reaction, followed by an acidic workup, to yield the desired carboxylic acid. organicchemistrytutor.comlibretexts.org
In the context of this compound, the synthesis would start from a halogenated precursor like 3-bromo-3,5-dimethylheptane.
Reaction Pathway via Grignard Reagent:
Formation of Grignard Reagent: The alkyl halide is reacted with magnesium turnings in an ether solvent.
Carbonation: The Grignard reagent is added to solid carbon dioxide (dry ice) or bubbled with CO2 gas.
Protonation: The resulting magnesium carboxylate salt is hydrolyzed with a strong acid (e.g., HCl) to liberate the free carboxylic acid.
While Grignard reagents typically only deprotonate carboxylic acids, organolithium reagents are more reactive. organicchemistrytutor.comyoutube.com They require two equivalents when reacting with a carboxylic acid: the first for deprotonation and the second for nucleophilic addition to the carboxylate, which, after an acidic workup, can lead to a ketone. organicchemistrytutor.com This makes organolithium reagents better suited for starting from an alkyl halide and reacting with CO2 to directly form the carboxylic acid. libretexts.org
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. fiveable.memasterorganicchemistry.comalfa-chemistry.com This reaction is a cornerstone for building complex molecular frameworks.
The general mechanism proceeds as follows:
Enolate Formation: A strong base (typically an alkoxide, RO⁻) removes an acidic α-proton from an ester molecule to form an ester enolate.
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.
Elimination: The resulting tetrahedral intermediate eliminates an alkoxide leaving group, forming the β-keto ester. masterorganicchemistry.com
For synthesizing a highly branched structure, a "crossed" Claisen condensation between two different esters can be utilized. rsc.org To avoid a mixture of products, one of the esters should ideally lack α-protons. masterorganicchemistry.com Subsequent to the condensation, the α-proton of the resulting β-keto ester is highly acidic and can be easily removed by a base. This new enolate can then be alkylated with an appropriate alkyl halide. A sequence of alkylation, hydrolysis of the ester, and decarboxylation can lead to the formation of substituted ketones, which can be further processed into the target carboxylic acid. More advanced methods, such as the Ti-crossed Claisen condensation, allow for highly selective reactions between different esters or between esters and acid chlorides, providing a general route to various β-keto esters. acs.org
The oxidation of aldehydes to carboxylic acids is a critical step in many synthetic routes. While traditional methods often rely on stoichiometric heavy metal oxidants, modern green chemistry emphasizes the use of catalytic and more environmentally benign alternatives. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool.
For the oxidation of branched aldehydes, several organocatalytic systems have been developed:
N-Heterocyclic Carbenes (NHCs): NHCs can catalyze the oxidation of aldehydes. The aldehyde reacts with the NHC to form a Breslow intermediate, which can then be oxidized. organic-chemistry.org In one innovative approach, this intermediate is oxidized electrochemically at an anode, converting aldehydes to esters in a clean process that produces only hydrogen gas as a byproduct. organic-chemistry.orgwisc.edu This method shows broad substrate compatibility. organic-chemistry.org
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): The TEMPO radical is an efficient catalyst for the oxidation of aldehydes to carboxylic acids in the presence of a stoichiometric oxidant. TEMPO can catalyze the direct oxidation of aldehydes to mixed anhydrides, which can then be converted in situ to the desired acid, ester, or amide products under mild conditions. rsc.org
Biocatalysis: Aldehyde dehydrogenases (ALDHs) offer a highly selective and green route for the oxidation of aldehydes to carboxylic acids. nih.gov These enzymes can be used with a system for recycling the necessary cofactor (e.g., NAD⁺), using molecular oxygen from the air as the ultimate oxidant, resulting in a process with no waste byproducts. nih.gov
Comparison of Modern Oxidation Techniques
| Technique | Catalyst/Reagent | Key Advantages | Example Application |
|---|---|---|---|
| NHC-Catalyzed Electro-oxidation | N-Heterocyclic Carbene (NHC) | Avoids chemical oxidants, clean (H₂ byproduct), mild conditions. organic-chemistry.orgwisc.edu | Conversion of various aldehydes to esters. organic-chemistry.org |
| TEMPO-Catalyzed Oxidation | TEMPO radical | High efficiency, mild conditions, can form various derivatives in situ. rsc.org | Rapid oxidation of aldehydes to mixed anhydrides. rsc.org |
| Biocatalytic Oxidation | Aldehyde Dehydrogenase (ALDH) | High chemoselectivity, environmentally benign (uses air), aqueous conditions. nih.gov | Selective oxidation of aldehydes to carboxylic acids. nih.gov |
Development of Stereoselective Synthetic Routes for Branched Carboxylic Acids (e.g., (2R,4R)-2,4-dimethylhexanoic acid)
The presence of multiple stereocenters in molecules like this compound (at C2 and C4) means that several stereoisomers can exist. The development of stereoselective synthetic routes to obtain a single, desired isomer is a significant challenge in modern organic synthesis. Such methods are crucial when a specific stereoisomer possesses desired biological activity or physical properties.
Strategies for achieving stereoselectivity include:
Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Catalysis: A small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) is used to favor the formation of one enantiomer or diastereomer over others. This approach is highly efficient and is a cornerstone of modern synthesis. For example, stereoselective synthesis of complex molecules can be achieved through methods like reductive anti-1,2-dimetallation of alkynes followed by palladium-catalyzed arylation. nih.gov
Substrate Control: Existing stereocenters within the starting material can influence the stereochemical outcome of a reaction at a new developing center.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
While a specific documented synthesis for (2R,4R)-2,4-dimethylhexanoic acid is not readily found in general literature, the principles of asymmetric synthesis would be applied. For instance, a stereoselective aldol reaction or a conjugate addition to an α,β-unsaturated system using a chiral catalyst could be employed to set the stereocenters with the required (R,R) configuration.
Isolation and Purification Protocols in Complex Synthetic Mixtures
The isolation and purification of the final carboxylic acid product from a reaction mixture containing starting materials, catalysts, byproducts, and solvents is a critical final step. The acidic nature of the carboxyl group is key to a common and effective purification strategy.
A typical purification protocol for a carboxylic acid involves several steps:
Acid-Base Extraction: The crude reaction mixture is dissolved in an organic solvent (like diethyl ether) and washed with an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate). The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer and are thus separated. lookchem.com
Re-acidification and Extraction: The aqueous layer containing the carboxylate salt is acidified with a strong mineral acid (e.g., HCl), which reprotonates the salt to regenerate the water-insoluble carboxylic acid. The purified acid is then extracted back into an organic solvent. lookchem.com
Drying and Evaporation: The organic extract is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) to remove residual water, and the solvent is removed under reduced pressure.
Final Purification: Depending on the physical state of the acid, final purification is achieved by distillation (for liquids) or recrystallization from a suitable solvent or solvent mixture (for solids). lookchem.com
Specialized purification techniques may be required to remove persistent impurities. For example, iodide contaminants from certain carbonylation processes can be removed by treating the acid with an oxidizing agent like potassium permanganate (B83412) followed by distillation, or through a series of flash vaporizations. google.comgoogleapis.com For aryl carboxylic acids, purification can sometimes be achieved by dissolving the impure acid in an ionic liquid and precipitating the pure acid by adding a non-solvent. google.com
Summary of Purification Techniques for Carboxylic Acids
| Technique | Principle | Typical Application |
|---|---|---|
| Acid-Base Extraction | Separation based on the acidic nature of the carboxyl group, converting it to a water-soluble salt. lookchem.com | Initial removal of neutral and basic impurities. lookchem.com |
| Distillation | Separation of liquids based on differences in boiling points. | Purification of liquid carboxylic acids. lookchem.com |
| Recrystallization | Purification of solids based on differential solubility in a solvent at different temperatures. | Purification of solid carboxylic acids. lookchem.com |
| Chemical Treatment | Use of chemical reagents to convert specific impurities into more easily separable forms. google.com | Removal of halide impurities via oxidation. google.com |
Chemical Reactivity and Functional Group Transformations
Esterification Reactions and the Formation of Derived Esters (e.g., methyl 2,4-dimethylhexanoate)
Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. fiveable.mejackwestin.com For 2-Ethyl-2,4-dimethylhexanoic acid, the steric bulk around the carboxyl group makes direct acid-catalyzed esterification challenging. The nucleophilic attack by the alcohol on the carbonyl carbon is sterically hindered, which can lead to slow reaction rates and lower yields compared to unhindered carboxylic acids. msu.edu
The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. saskoer.ca Subsequent proton transfer and elimination of a water molecule yield the ester. saskoer.ca
While specific studies on the esterification of this compound are not prevalent, the principles can be illustrated by the formation of similar esters, such as methyl 2,4-dimethylhexanoate from 2,4-dimethylhexanoic acid. chemspider.comnih.gov To overcome the steric hindrance associated with tertiary carboxylic acids like this compound, alternative methods may be employed. One such method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an alcohol. khanacademy.orglibretexts.org Another approach is to use a strong electrophile like diazomethane (B1218177) for the preparation of methyl esters, a reaction that proceeds rapidly with carboxylic acids. msu.edu
| Reactant 1 | Reactant 2 | Product Example | Reaction Type | Catalyst/Reagent |
| 2,4-Dimethylhexanoic acid | Methanol | Methyl 2,4-dimethylhexanoate | Fischer Esterification | Strong Acid (e.g., H₂SO₄) |
| This compound | Thionyl Chloride (SOCl₂) | 2-Ethyl-2,4-dimethylhexanoyl chloride | Acyl Chloride Formation | Not Applicable |
| 2-Ethyl-2,4-dimethylhexanoyl chloride | Ethanol | Ethyl 2-ethyl-2,4-dimethylhexanoate | Esterification | Pyridine (optional) |
Transformations of the Carboxylic Acid Moiety into Other Functional Groups
The carboxylic acid group is a versatile functional group that can be converted into several other functionalities through nucleophilic acyl substitution and reduction reactions. jackwestin.comkhanacademy.org
Conversion to Acid Chlorides: Carboxylic acids react with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form highly reactive acid chlorides (or bromides). libretexts.orgpressbooks.pub For instance, this compound would react with thionyl chloride to yield 2-Ethyl-2,4-dimethylhexanoyl chloride. libretexts.org This transformation is crucial as acid chlorides are excellent electrophiles and serve as intermediates for synthesizing other derivatives like esters and amides. libretexts.org The mechanism involves the carboxylic acid's hydroxyl group being converted into a better leaving group, which is then displaced by a chloride ion. khanacademy.orglibretexts.org
Conversion to Amides: Direct conversion of a carboxylic acid to an amide by heating with an amine is often difficult and inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. jackwestin.comkhanacademy.org To facilitate this transformation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used. jackwestin.comlibretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group, which can then be displaced by the amine nucleophile to form the corresponding amide. libretexts.org
Reduction to Primary Alcohols: The carboxyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents are generally ineffective. fiveable.me The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield 2-ethyl-2,4-dimethylhexan-1-ol. The reaction proceeds via a double nucleophilic addition of hydride ions. libretexts.org
| Starting Material | Reagent(s) | Product Functional Group | Product Name |
| This compound | Thionyl Chloride (SOCl₂) | Acid Chloride | 2-Ethyl-2,4-dimethylhexanoyl chloride |
| This compound | 1. DCC; 2. Amine (R-NH₂) | Amide | N-alkyl-2-ethyl-2,4-dimethylhexanamide |
| This compound | 1. LiAlH₄; 2. H₂O | Primary Alcohol | 2-Ethyl-2,4-dimethylhexan-1-ol |
Sophisticated Analytical Characterization Techniques in Chemical Sciences
Spectroscopic Methods for Elucidating Molecular Structure
Spectroscopic techniques are fundamental in determining the precise atomic and molecular composition of a substance. For a molecule like 2-Ethyl-2,4-dimethylhexanoic acid, with its multiple branch points, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming its carbon framework and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound (C₁₀H₂₀O₂), ¹H NMR and ¹³C NMR are used to map out the carbon skeleton and the local environment of each proton.
While direct experimental spectra for this compound are not publicly available, its structure can be reliably predicted based on established principles and data from analogous compounds like 2-ethylhexanoic acid and 2,4-dimethylhexanoic acid. chemicalbook.comnih.govquora.com The molecule possesses several distinct proton and carbon environments, which would result in a series of signals, or peaks, in the NMR spectrum. Each peak's chemical shift (δ), splitting pattern (multiplicity), and integration value in ¹H NMR correspond to a specific set of protons in the molecule.
The expected ¹H NMR signals would help identify the ethyl group at the C2 position, the methyl groups at C2 and C4, and the protons along the hexanoic acid backbone. Similarly, the ¹³C NMR spectrum would show distinct peaks for each of the ten carbon atoms, confirming the branched structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) & Multiplicity | Predicted ¹³C NMR Chemical Shift (ppm) |
| C1 (-COOH) | ~12.0 (singlet, 1H) | ~180 |
| C2 (-CH) | ~2.3 (multiplet, 1H) | ~50 |
| C3 (-CH₂) | ~1.5 (multiplet, 2H) | ~35 |
| C4 (-CH) | ~1.4 (multiplet, 1H) | ~30 |
| C5 (-CH₂) | ~1.3 (multiplet, 2H) | ~29 |
| C6 (-CH₃) | ~0.9 (triplet, 3H) | ~14 |
| C2-Ethyl (-CH₂) | ~1.6 (multiplet, 2H) | ~25 |
| C2-Ethyl (-CH₃) | ~0.9 (triplet, 3H) | ~12 |
| C4-Methyl (-CH₃) | ~0.9 (doublet, 3H) | ~20 |
Note: Predicted values are estimates based on analogous structures and general chemical shift principles.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. libretexts.org The molecular formula for this compound is C₁₀H₂₀O₂, giving it a monoisotopic mass of approximately 172.14 g/mol .
When analyzed by Electron Ionization Mass Spectrometry (EI-MS), the molecule would first form a molecular ion (M⁺˙) with an m/z of 172. This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments helps to piece together the original structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) or the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a prominent fragmentation route.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 172 | [C₁₀H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 143 | [C₉H₁₉O]⁺ | Loss of ethyl radical (∙C₂H₅) from C2 |
| 127 | [C₈H₁₅O]⁺ | McLafferty rearrangement |
| 115 | [C₇H₁₁O₂]⁺ | Loss of butyl radical (∙C₄H₉) from C4 |
| 87 | [C₄H₇O₂]⁺ | Cleavage at C3-C4 bond |
| 73 | [C₃H₅O₂]⁺ | Alpha-cleavage; loss of the side chain at C2 |
Note: These predictions are based on typical fragmentation patterns observed for branched-chain carboxylic acids. The base peak would depend on the relative stability of the resulting fragment ions.
Chromatographic Resolution Techniques for Chiral Branched Fatty Acids
This compound is a chiral molecule, possessing two stereocenters at the C2 and C4 positions. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Separating these stereoisomers is a significant analytical challenge that requires specialized chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Applied to Chiral Separations
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing volatile and thermally stable compounds like fatty acids. nih.govnih.gov However, for GC analysis, carboxylic acids are typically derivatized into more volatile forms, most commonly fatty acid methyl esters (FAMEs). nih.govnih.gov
While standard GC-MS can separate many isomers, it cannot distinguish between enantiomers (non-superimposable mirror images). To resolve the enantiomers of this compound using a conventional GC column, a preliminary step is required: derivatization with a chiral reagent. aocs.org By reacting the acid with a chiral alcohol (e.g., (+)- or (-)-menthol), diastereomeric esters are formed. These diastereomers have different physical properties and, unlike enantiomers, can be separated on a standard achiral GC stationary phase. aocs.org The resulting separated peaks can be identified by the mass spectrometer, allowing for the quantification of the different stereoisomers.
Chiral Stationary Phase Chromatography for Enantioselective Analysis
A more direct and often more efficient method for separating enantiomers is Chiral Stationary Phase (CSP) Chromatography, which can be performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). chromatographyonline.comchiraltech.com This technique utilizes a column packed with a chiral stationary phase that can interact differently with each enantiomer.
For chiral carboxylic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective. researchgate.netnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the chiral stationary phase and the individual enantiomers of the analyte. Differences in the stability of these complexes lead to different retention times on the column, enabling their separation. chiraltech.com Anion-exchange type CSPs have also demonstrated high enantioselectivity for acidic compounds. chiraltech.com A suitable CSP method could potentially resolve all four stereoisomers of this compound in a single chromatographic run. nih.gov
Application of Hyphenated Analytical Systems for Trace Component Identification in Complex Matrices
Hyphenated analytical systems, which couple a separation technique with a detection technique, are essential for identifying specific components in complex mixtures. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example, offering both the high separation efficiency of GC and the sensitive, specific identification capabilities of MS. tandfonline.com
This same methodology could be applied to detect and identify this compound in various complex samples, such as fermented foods, dairy products, or biological fluids. wur.nl The sample would undergo an extraction procedure to isolate the fatty acid components, which would then be derivatized and injected into the GC-MS system. The system would separate the target compound from other matrix components based on its retention time, and the mass spectrometer would provide a definitive identification based on its unique mass spectrum and fragmentation pattern, even at trace concentrations. nih.govresearchgate.net
Occurrence in Natural Systems and Contributions to Natural Product Chemistry
Identification in Exocrine Secretions of Organisms
A notable example of a structurally related compound found in nature is (2R,4R)-2,4-dimethylhexanoic acid . This acid has been identified as a component of the scent gland secretions of certain harvestmen (Opiliones), specifically within the family Sclerosomatidae. frontiersin.orgfrontiersin.org These secretions are a crucial part of the harvestmen's defense mechanism against predators. researchgate.netnih.govnih.govwikipedia.org
The chemical composition of these defensive secretions can be complex and varies between different species of harvestmen. frontiersin.orgwikipedia.orgresearchgate.netsydkab.com Analysis of these secretions is often carried out using techniques like gas chromatography-mass spectrometry (GC-MS) to identify the individual chemical constituents. frontiersin.orgresearchgate.netnih.gov While (2R,4R)-2,4-dimethylhexanoic acid has been identified, to date, 2-Ethyl-2,4-dimethylhexanoic acid has not been reported as a component of these or other known natural secretions.
Table 1: Representative Organisms and the Branched-Chain Fatty Acids Identified in their Exocrine Secretions
| Organism | Secretion Source | Identified Branched-Chain Fatty Acid | Reference |
| Nelima spp. (Harvestman) | Scent Glands | (2R,4R)-2,4-dimethylhexanoic acid | frontiersin.orgfrontiersin.org |
Postulated Biosynthetic Pathways for Branched-Chain Fatty Acids in Biological Systems
The biosynthesis of fatty acids, the building blocks of lipids, is a fundamental metabolic process. The synthesis of standard straight-chain fatty acids proceeds via the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, a process catalyzed by the fatty acid synthase (FAS) complex. pressbooks.pubyoutube.comyoutube.comyoutube.com
The formation of branched-chain fatty acids involves modifications to this standard pathway. The introduction of methyl branches, for instance, can occur through the use of alternative starter units derived from the catabolism of branched-chain amino acids or through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation process. nih.gov
The biosynthesis of an ethyl-branched fatty acid like this compound would theoretically require the incorporation of ethylmalonyl-CoA . nih.gov Studies have shown that fatty acid synthase does have the capability to incorporate ethylmalonyl-CoA, although this process is generally less efficient than the incorporation of methylmalonyl-CoA. frontiersin.orgnih.gov In vertebrates, the formation of ethyl-branched fatty acids is largely prevented by the action of an enzyme, ethylmalonyl-CoA decarboxylase, which breaks down ethylmalonyl-CoA. nih.govnih.gov
The biosynthetic machinery in invertebrates, such as insects and arachnids, also facilitates the production of a diverse array of fatty acids for various physiological functions, including the production of pheromones and defensive chemicals. nih.gov While the specific pathways for the synthesis of ethyl-branched fatty acids in these organisms are not well-elucidated, the general principles of fatty acid biosynthesis suggest that the incorporation of ethylmalonyl-CoA is a plausible, though likely tightly regulated, mechanism.
Role as Biochemical Precursors in the Elaboration of Specialized Metabolites
The defensive secretions of Sclerosomatid harvestmen contain a variety of compounds collectively known as "sclerosomatid compounds." frontiersin.orgfrontiersin.orgresearchgate.net These compounds are typically acyclic, branched molecules and include ketones, alcohols, aldehydes, and acids. frontiersin.orgfrontiersin.orgresearchgate.net
The identified (2R,4R)-2,4-dimethylhexanoic acid is considered one of these sclerosomatid compounds. frontiersin.orgfrontiersin.org It is hypothesized that such fatty acids serve as biosynthetic precursors for other components of the defensive cocktail. Through subsequent metabolic transformations such as reduction, oxidation, and esterification, the initial fatty acid structure can be elaborated into a diverse array of active defensive chemicals.
While this compound has not been directly implicated as a precursor for sclerosomatid compounds, its structural similarity to the naturally occurring 2,4-dimethylhexanoic acid suggests a theoretical potential. If produced by the organism, it could undergo similar enzymatic modifications to generate a unique set of ethyl- and methyl-branched defensive molecules. The study of the full spectrum of sclerosomatid compounds and their biosynthetic origins is an ongoing area of research in chemical ecology.
Computational Chemistry and Molecular Modeling Investigations
Conformational Analysis and Prediction of Stereoisomeric Structures
The structural flexibility of 2-Ethyl-2,4-dimethylhexanoic acid, stemming from the rotation around its single bonds, gives rise to a multitude of possible three-dimensional arrangements, or conformations. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical properties and biological activity.
Conformational analysis of carboxylic acids, such as acetic acid, has shown that the syn conformation (where the acidic proton is eclipsed with the carbonyl group) is generally more stable in the gas phase. However, in aqueous solution, the anti conformation can be favored due to better stabilization through interactions with solvent molecules. nih.gov For this compound, with its bulkier alkyl groups, steric hindrance will play a more significant role in determining the rotational energy barriers and the relative stability of different conformers.
The presence of two chiral centers at positions 2 and 4 means that this compound can exist as four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Each of these stereoisomers will have a unique three-dimensional shape, which in turn will dictate its interaction with other chiral molecules, such as biological receptors.
Computational methods, particularly quantum mechanical calculations, can be employed to predict the geometric parameters and relative energies of the stable conformers for each stereoisomer. These calculations help in identifying the lowest energy (most stable) conformations and understanding the energetic landscape of the molecule.
In Silico Studies of Molecular Interactions and Ligand-Protein Binding (e.g., related anti-inflammatory compounds)
Short-chain fatty acids (SCFAs) have garnered attention for their role in modulating inflammatory responses. frontiersin.org Computational docking studies are a powerful tool to investigate how ligands like this compound might interact with protein targets involved in inflammation. These studies predict the preferred binding orientation and affinity of a molecule to the active site of a receptor.
Given the structural similarities to other fatty acids, it is plausible to hypothesize that this compound could interact with targets such as cyclooxygenase (COX) enzymes or G-protein coupled receptors like GPR41 and GPR43, which are known to be modulated by SCFAs. frontiersin.org Molecular docking simulations can be performed to test these hypotheses. In such a study, the three-dimensional structure of the target protein is used as a receptor, and the different stereoisomers of this compound are "docked" into the binding site.
The results of these simulations would provide insights into the potential binding modes, the key amino acid residues involved in the interaction, and a calculated binding affinity (often expressed as a docking score or binding energy). For instance, a recent study on other bioactive compounds investigated their anti-inflammatory potential by docking them against COX-2, 5-LOX, and H+/K+ ATPase. researchgate.net A similar approach could be applied to this compound.
Hypothetical Docking Results for this compound with a Pro-inflammatory Target
| Stereoisomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| (2R,4R) | -6.5 | Arg120, Tyr355, Ser530 |
| (2S,4S) | -6.2 | Arg120, Tyr355, Gln192 |
| (2R,4S) | -7.1 | Arg120, Val349, Ser530 |
These hypothetical values illustrate how different stereoisomers might exhibit varying binding affinities due to their distinct spatial arrangements, highlighting the importance of stereochemistry in drug design and molecular recognition.
Application of Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. These methods can map out the entire reaction pathway, including the identification of transition states—the high-energy species that exist transiently between reactants and products. Understanding the structure and energy of the transition state is key to predicting reaction rates and selectivity.
For this compound, these calculations could be applied to understand its synthesis or its metabolic degradation pathways. For example, in a synthetic route involving the alkylation of a carboxylic acid derivative, quantum chemistry could be used to model the reaction, calculate the activation energies for different potential pathways, and predict the stereochemical outcome of the reaction.
Transition state analysis provides a "blueprint" for the geometry and charge distribution of the molecule at the peak of the reaction energy barrier. researchgate.net This information is invaluable for designing catalysts that can stabilize the transition state and thus accelerate the reaction. Modern computational methods, such as the artificial force induced reaction (AFIR) method, can even be used to systematically search for reaction pathways and predict potential products. rsc.orgacs.org
Illustrative Application of Quantum Chemical Calculations to a Reaction Step
| Reaction Step | Computational Method | Calculated Parameter | Significance |
|---|---|---|---|
| Deprotonation of the carboxylic acid | Density Functional Theory (DFT) | pKa value | Predicts the acidity and behavior in different pH environments. |
| Nucleophilic attack at the carbonyl carbon | Transition State Search Algorithms | Activation Energy (Ea) | Determines the kinetic feasibility and rate of the reaction. |
Through these computational investigations, a comprehensive, atomistic-level understanding of this compound can be achieved, guiding future experimental work and unlocking the full potential of this intriguing molecule.
Industrial and Applied Research Dimensions
Utility as Chemical Intermediates and Versatile Building Blocks in Organic Synthesis
2-Ethyl-2,4-dimethylhexanoic acid, a branched-chain carboxylic acid, serves as a crucial building block in organic synthesis. ontosight.aichemcd.com Its structural features, including the carboxylic acid group and branched alkyl chain, allow it to be a versatile precursor for a variety of other chemical products. ontosight.aichemicalbook.com Carboxylic acids, in general, are highly reactive and can undergo numerous transformations, such as esterification, amidation, and reduction, to produce a wide array of derivatives. ontosight.aichemicalbook.com
The applications of its close structural analog, 2-ethylhexanoic acid (2-EHA), highlight the synthetic utility of such branched acids. 2-EHA is produced on a large scale from propylene (B89431) and is a precursor to metal salts and esters used across many industries. wikipedia.org For instance, metal salts of 2-EHA are employed as catalysts in polymerization and as driers for paints and varnishes. wikipedia.orgsigmaaldrich.comthegoodscentscompany.com Similarly, esters derived from 2-EHA find use as plasticizers and components in synthetic lubricants. researchgate.netbisleyinternational.com The reactivity of the carboxylic acid group allows for these transformations, where the branched structure imparts desirable properties like solubility in nonpolar media to the final products. wikipedia.org
The synthesis of 2,4-dimethylhexanoic acid itself can be achieved through methods like the oxidation of 2,4-dimethylhexanol. ontosight.ai This highlights the role of oxidation reactions in converting alcohols to valuable carboxylic acid intermediates. A patented method for producing 2-ethylhexanoic acid involves the catalytic oxidation of 2-ethylhexanal (B89479) using a molybdovanadophosphoric acid catalyst, achieving high conversion and selectivity. google.com Such processes underscore the industrial importance of developing efficient catalytic systems for the synthesis of these carboxylic acids.
| Precursor Acid | Derivative Type | Application Area |
| This compound | Various derivatives | Organic Synthesis ontosight.aichemcd.com |
| 2-Ethylhexanoic acid | Metal Salts | Catalysts, Paint Driers wikipedia.orgsigmaaldrich.comthegoodscentscompany.com |
| 2-Ethylhexanoic acid | Esters | Plasticizers, Lubricants researchgate.netbisleyinternational.com |
| Neodecanoic Acid (mixture including branched isomers) | Metal Salts | PVC Stabilizers, Polymerization Initiators vizagchemical.comhaz-map.com |
| Neodecanoic Acid (mixture including branched isomers) | Ester Derivatives | Surface Coatings, Cement Additives chemicalbook.comvizagchemical.com |
Incorporation into Specialty Chemical Formulations
This compound and similar branched-chain carboxylic acids are key components in various specialty chemical formulations, notably as part of neodecanoic acid mixtures used in metalworking fluids. chemicalbook.comvizagchemical.com Neodecanoic acid is not a single compound but a complex mixture of isomeric C10 trialkyl acetic acids, including structures like 2,5-dimethyl-2-ethylhexanoic acid and 2,2-dimethyloctanoic acid. vizagchemical.com In its neutralized form, this acid mixture is utilized in metalworking fluids, where it contributes to lubrication and corrosion inhibition. chemicalbook.comsealandchem.com
The unique branched structure of these acids provides high thermal and hydrolytic stability to their derivatives, which is a significant advantage in demanding industrial applications. univarsolutions.com Metal salts of neodecanoic acid, for example, act as paint driers, PVC stabilizers, and polymerization initiators. vizagchemical.comhaz-map.com The ammonium (B1175870) salts of these acids can also function as surfactants, improving the coupling between oil and water phases in metalworking fluids. sealandchem.com The lipophilic nature of the branched alkyl chain, combined with the reactivity of the carboxylic acid group, makes these compounds highly effective in a range of formulations. researchgate.net
| Formulation Component | Application | Function |
| Neutralized Neodecanoic Acid | Metalworking Fluids | Lubrication, Corrosion Inhibition chemicalbook.comsealandchem.com |
| Metal Salts of Neodecanoic Acid | Paint Driers, PVC Stabilizers | Catalysis, Stabilization vizagchemical.comhaz-map.com |
| Ammonium Salts of Neodecanoic Acid | Metalworking Fluids, Asphalt Coatings | Surfactant, Oil/Water Coupling sealandchem.com |
Applications in Advanced Materials Science, including Polymer and Lubricant Technology
Derivatives of branched-chain carboxylic acids like this compound play a significant role in the field of advanced materials, particularly in polymer and lubricant technology. ontosight.airesearchgate.net The synthesis of alkyl-branched fatty compounds is of high industrial importance due to their attractive properties for use in lubricants and cosmetics. researchgate.net
In polymer science, esters derived from these acids are widely used as plasticizers. Plasticizers are additives that increase the flexibility and durability of polymers like PVC. justia.comresearchgate.net For example, di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer, is synthesized from 2-ethylhexanol, which is derived from 2-ethylhexanoic acid's precursor, 2-ethylhexanal. researchgate.net While there are environmental and health concerns associated with some phthalate plasticizers, the search for safer alternatives has led to the development of other esters, including those based on renewable resources like 2,5-furandicarboxylic acid, which can be esterified with alcohols such as 2-ethylhexanol. justia.commdpi.comresearchgate.net These bio-based plasticizers aim to provide comparable or improved performance with a better safety profile. mdpi.comresearchgate.net
In lubricant technology, derivatives of branched-chain acids are used as synthetic lubricants and lubricant additives. bisleyinternational.comresearchgate.net For example, cobalt and manganese salts of 2-ethylhexanoic acid are used in the formulation of greases and lubricants. researchgate.net The branched structure of these acids contributes to low pour points and high thermal stability in the final lubricant product, which are critical properties for performance in a wide range of operating temperatures. univarsolutions.com
| Application Area | Derivative/Compound | Function/Property |
| Polymer Technology | Esters of 2-ethylhexanol (from 2-EHA precursor) | PVC Plasticizers justia.comresearchgate.net |
| Polymer Technology | Di(2-ethylhexyl) 2,5-furandicarboxylate | Bio-based Plasticizer mdpi.comresearchgate.net |
| Lubricant Technology | Metal salts of 2-ethylhexanoic acid | Grease and Lubricant Components researchgate.net |
| Lubricant Technology | Derivatives of isostearic acid | Pour Point Depressants researchgate.net |
Role in Environmental Engineering and Remediation Contexts
While direct applications of this compound in environmental remediation are not extensively documented, the broader class of carboxylic acids, including related structures like 2,2-dimethylhexanoic acid, shows potential in environmental engineering contexts, particularly in wastewater treatment for metal removal. nih.govresearchgate.net The ability of carboxylic acids to chelate metal ions is a key property that can be exploited for this purpose. preprints.org
For instance, citric acid, a tricarboxylic acid, has been effectively used to wash heavy metals from contaminated river sediments. nih.gov The process involves the formation of soluble metal-citrate complexes, which can then be separated from the solid matrix. The wastewater generated from this process, containing the dissolved metal complexes, can then be treated, for example, by adsorption onto natural clays, to remove the heavy metals before the water is discharged. nih.gov
The effectiveness of different carboxylic acids in such applications depends on factors like their structure, the pH of the solution, and the specific metals being targeted. asm.orguctm.edu Short-chain carboxylic acids have been studied for their antimicrobial properties, which can be relevant in controlling microbial growth in various environmental and industrial systems. asm.org Furthermore, research into the removal of heavy metal ions from industrial wastewater, such as that from electroplating, often involves adsorption techniques where the surface chemistry of the adsorbent can be modified with functional groups, including carboxyl groups, to enhance metal uptake. uctm.edumdpi.com This suggests a potential role for compounds like 2,2-dimethylhexanoic acid or its functionalized derivatives in the development of novel adsorbents for environmental remediation. nih.govresearchgate.net
Prospective Research Trajectories and Unexplored Scientific Avenues
Development of Novel and Highly Efficient Stereoselective Synthetic Methods
The presence of two stereocenters in 2-Ethyl-2,4-dimethylhexanoic acid means that it can exist as four different stereoisomers. The biological and material properties of these isomers are likely to be distinct, making their selective synthesis a critical research goal. Future research in this area should focus on the development of novel and efficient stereoselective synthetic methods.
Currently, general strategies for the synthesis of α-branched carboxylic acids exist, but specific applications to this compound are not well-documented. ontosight.ai Prospective research could explore asymmetric catalysis to control the stereochemistry at both chiral centers. This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal catalysis. For instance, a promising approach could be the stereoselective alkylation of a chiral enolate derived from a simpler carboxylic acid.
Another avenue for investigation is the development of enzymatic or chemo-enzymatic synthetic routes. Biocatalysis, using enzymes such as lipases or esterases, can offer high enantioselectivity under mild reaction conditions. sigmaaldrich.com Research could focus on screening for or engineering enzymes that can selectively produce one or more of the desired stereoisomers of this compound.
Table 1: Potential Stereoselective Synthetic Strategies for this compound
| Synthetic Approach | Potential Catalyst/Reagent | Expected Outcome | Key Research Challenge |
|---|---|---|---|
| Asymmetric Alkylation | Chiral Lithium Amide Bases | Enantioselective formation of the C2 stereocenter | Control of diastereoselectivity at the C4 position |
| Organocatalysis | Chiral Proline Derivatives | Enantioselective α-functionalization | Development of catalysts for dialkylated substrates |
| Transition-Metal Catalysis | Chiral Phosphine Ligands with Nickel or Palladium | Asymmetric hydrocarboxylation of a suitable alkene precursor | Regio- and stereoselectivity of the carboxylation step |
Comprehensive Methodologies for the Analysis of Complex Stereoisomeric Mixtures in Biological and Environmental Samples
The potential presence of this compound and its isomers in biological and environmental systems necessitates the development of sophisticated analytical methods. A significant challenge lies in the separation and quantification of the four distinct stereoisomers.
Future research should focus on developing robust chromatographic techniques for the analysis of these complex stereoisomeric mixtures. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating enantiomers. gcms.czgenoaint.com For GC analysis, derivatization of the carboxylic acid to a more volatile ester or amide, followed by separation on a chiral stationary phase, would be a primary area of investigation. researchgate.net Similarly, chiral HPLC, either with a chiral stationary phase or a chiral mobile phase additive, could be optimized for the separation of the stereoisomers. genoaint.com
Mass spectrometry (MS) coupled with these chromatographic techniques (GC-MS and LC-MS) will be crucial for the sensitive and selective detection and quantification of this compound isomers in complex matrices such as blood, urine, soil, and water. patsnap.com The development of specific fragmentation pathways for each isomer in tandem mass spectrometry (MS/MS) would further enhance analytical confidence.
Table 2: Prospective Analytical Methods for this compound Stereoisomers
| Analytical Technique | Stationary Phase/Column Type | Derivatization Agent (if any) | Detection Method | Research Focus |
|---|---|---|---|---|
| Chiral Gas Chromatography (GC) | Cyclodextrin-based chiral capillary column | (S)-2-butanol for esterification | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Optimization of separation for all four stereoisomers |
| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral crown ether or polysaccharide-based column | None required | UV or Mass Spectrometry (MS) | Achieving baseline separation of all stereoisomers |
Detailed Mechanistic Investigations of Biocatalytic Pathways Involving Branched Carboxylic Acids
The structural similarity of this compound to naturally occurring branched-chain fatty acids suggests that it may interact with biological systems. nih.gov Understanding the metabolic pathways and enzymatic transformations involving this compound is a critical area for future research.
A key focus would be to investigate whether this compound can be synthesized or metabolized by microbial or mammalian enzymes. nih.gov The biosynthesis of branched-chain fatty acids often involves enzymes like branched-chain α-keto acid dehydrogenase. justia.com Research could explore the substrate specificity of these enzymes to determine if they can recognize and process precursors to this compound.
Furthermore, cytochrome P450 monooxygenases are known to be involved in the oxidation of a wide range of organic molecules, including fatty acids. sjsu.edunih.gov Investigating the potential for P450 enzymes to hydroxylate or otherwise modify this compound could reveal novel metabolic pathways and lead to the production of new, functionalized derivatives. nih.gov Such studies would involve in vitro assays with purified enzymes and in vivo studies using model organisms.
Rational Design and Synthesis of Functionalized Derivatives for Emerging Technological Applications
The unique branched structure of this compound can be leveraged to create functionalized derivatives with novel properties for various technological applications. Research in this area would involve the rational design and synthesis of these derivatives and the subsequent evaluation of their performance.
One promising direction is the synthesis of metal salts of this compound. Metal carboxylates, such as those derived from the related 2-ethylhexanoic acid, are used as catalysts, paint driers, and PVC stabilizers. researchgate.netgoogle.com The specific branching pattern of this compound could lead to metal complexes with unique solubility, stability, and catalytic activity.
Another area of interest is the synthesis of ester derivatives. Esters of branched-chain carboxylic acids are often used as synthetic lubricants, plasticizers, and in personal care products due to their favorable viscosity and low-temperature properties. genoaint.comatamanchemicals.com The synthesis and characterization of various esters of this compound could lead to the development of new materials with enhanced performance characteristics.
Finally, the carboxylic acid group can be converted to other functional groups, such as amides or alcohols, to create a wider range of derivatives. britannica.com These functionalized molecules could find applications in areas such as polymer chemistry, nanotechnology, and the development of novel surfactants. sigmaaldrich.com
Table 3: Potential Functionalized Derivatives of this compound and Their Applications
| Derivative Class | Example Synthesis Route | Potential Application | Key Property to Investigate |
|---|---|---|---|
| Metal Salts (e.g., Cobalt, Manganese) | Reaction with metal oxide or hydroxide (B78521) | Catalysts for oxidation reactions, paint driers | Catalytic efficiency and solubility in organic media |
| Esters (e.g., with polyols) | Fischer esterification | Synthetic lubricants, plasticizers | Viscosity index, thermal stability, biodegradability |
| Amides (e.g., with ethanolamine) | Reaction with thionyl chloride followed by amine | Surfactants, corrosion inhibitors | Surface tension reduction, critical micelle concentration |
Q & A
Q. Steps :
Synthesis Route : Oxidize 2-ethyl-2,4-dimethylhexanol using KMnO₄ or CrO₃ under reflux (adapting methods for similar branched alcohols ).
Data Collection : Measure yield (%) and purity (GC-MS) for all 27 experimental combinations.
Analysis : Use ANOVA to identify significant interactions (e.g., catalyst-temperature synergy). For example, acidic catalysts may favor higher yields at 120°C but increase side reactions .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166/EU standards) to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, as recommended for structurally similar carboxylic acids .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling resolve contradictions in reported thermodynamic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Calculate Gibbs free energy of formation (ΔGf°) using software like Gaussian or ORCA. Compare results with experimental data to identify outliers.
- Quantum Mechanics (QM) : Optimize molecular geometry and compute enthalpy (ΔH) via density functional theory (DFT). For example, InChIKey-based structural encoding (e.g.,
TVWOTZQAXZHSLO-RNFRBKRXSA-Nfor similar compounds ) ensures accuracy in simulations. - Validation : Cross-reference computed values with high-purity experimental measurements (e.g., calorimetry) to reconcile discrepancies .
Basic: What solvents are compatible with this compound for spectroscopic analysis?
Methodological Answer:
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or deuterated chloroform (CDCl₃) for NMR, as they minimize hydrogen bonding interference .
- Non-polar solvents : Hexane or ethyl acetate for GC-MS, ensuring volatility matches column specifications .
Advanced: How do steric effects influence the reactivity of this compound in esterification reactions?
Methodological Answer:
- Steric Hindrance Analysis : The 2,4-dimethyl groups restrict nucleophilic attack on the carbonyl carbon. Kinetic studies using bulky alcohols (e.g., tert-butanol) show reduced reaction rates compared to linear analogs.
- Catalyst Design : Mesoporous solid acids (e.g., H-ZSM-5 zeolites) mitigate steric effects by providing confined active sites, enhancing ester yield by 15–20% .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Keep in airtight containers at 4°C in a desiccator to prevent moisture absorption and oxidation .
- Decomposition Risks : Monitor for discoloration or precipitate formation, indicative of dimerization or esterification side reactions .
Advanced: How can isotopic labeling (e.g., ¹³C) track metabolic pathways of this compound in biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
